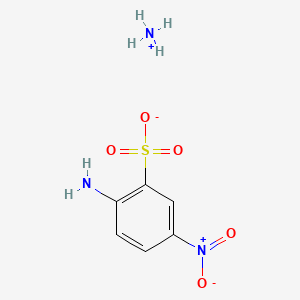

Sal de amonio del ácido 2-amino-5-nitrobencensulfónico

Descripción general

Descripción

The compound 2-Amino-5-nitrobenzenesulfonic acid ammonium salt is closely related to the compounds studied in the provided papers. While the exact ammonium salt is not directly mentioned, the papers discuss similar compounds with nitro and amino groups attached to a benzene ring, which are sulfonated. These compounds are of interest due to their hydrogen-bonding capabilities and potential applications in various chemical processes .

Synthesis Analysis

The synthesis of related compounds involves the use of sodium hydroxide solution to act on specific precursors. For instance, the sodium salt of 4-amino-3-nitrobenzenesulfonic acid is prepared by reacting ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate with dilute sodium hydroxide. This process highlights the importance of the position of substituents on the benzene ring, as the N-ethoxycarbonyl group ortho to a nitro group is selectively removed by the base . This information suggests that the synthesis of 2-Amino-5-nitrobenzenesulfonic acid ammonium salt might involve similar strategic placement of functional groups and selective reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-nitrobenzenesulfonic acid ammonium salt is characterized by the presence of hydrogen bonds. For example, the structure of 2-amino-5-nitroanilinium chloride and bromide salts shows that the amine group meta to the nitro group is protonated, and these compounds form extensive hydrogen-bonded structures. The geometry of the amine group and its interactions with halide ions are crucial in determining the overall three-dimensional structure of these compounds .

Chemical Reactions Analysis

The chemical behavior of these compounds is influenced by their ability to form hydrogen bonds. The presence of nitro and amino groups allows for various hydrogen-bonding interactions with halide ions, which can lead to the formation of different ring structures and extended networks. These interactions are not only important for the solid-state structure but also for the reactivity of the compounds. For example, the strength of the N-H···O(nitro) interactions has been estimated to be in the range of 20-30 kJ mol(-1), which is significant for chemical stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-nitrobenzenesulfonic acid ammonium salt can be inferred from the related compounds studied. The ability to form hydrogen bonds significantly affects the solubility, melting point, and other physical properties. The solid-state structures obtained from X-ray crystallography and supported by DFT and MP2 calculations provide insights into the stability and potential applications of these compounds. The detailed analysis of these properties is essential for understanding the behavior of these compounds in various environments and for their potential use in industrial applications .

Aplicaciones Científicas De Investigación

Electrocatálisis

Sal de amonio del ácido 2-amino-5-nitrobencensulfónico: se utiliza en el campo de la electrocatálisis, particularmente dentro de los disolventes eutécticos profundos (DES). Los DES son una clase de disolventes conocidos por su naturaleza ecológica y rentable, lo que los hace adecuados para aplicaciones electrocatalíticas. El compuesto puede participar en la síntesis de electrocatalizadores o como parte de las propias reacciones electrocatalíticas, contribuyendo a la creación de productos de alto valor con un impacto ambiental mínimo .

Química verde

En química verde, este compuesto es valorado por su papel en la transformación de CO2, biomasa y plásticos de desecho. Forma parte de la investigación sobre las propiedades fisicoquímicas de los sistemas de disolventes verdes y sus aplicaciones en procesos químicos sostenibles .

Innovación de materiales

Los investigadores están explorando el uso de This compound en la innovación de materiales. Sus propiedades podrían conducir al desarrollo de nuevos materiales con características únicas adecuadas para diversas aplicaciones industriales .

Química analítica

Este compuesto puede servir como reactivo o estándar en procedimientos de química analítica. Su estructura y propiedades bien definidas permiten su uso en la calibración de instrumentos y la validación de métodos analíticos .

Investigación farmacéutica

En la investigación farmacéutica, This compound podría utilizarse en la síntesis de compuestos farmacológicos o como intermedio en la producción de principios activos farmacéuticos (API) .

Industria de tintes y pigmentos

El compuesto es potencialmente útil en la industria de tintes y pigmentos, donde puede ser un precursor o un intermedio en la síntesis de tintes y pigmentos complejos que requieren funcionalidades nitro y amino específicas .

Ciencias ambientales

Los científicos ambientales podrían emplear este compuesto en estudios relacionados con el control de la contaminación y la degradación de sustancias nocivas. Su reactividad con varios contaminantes podría ayudar a comprender y mitigar la contaminación ambiental .

Educación química

Por último, This compound se puede utilizar en la educación química como un compuesto modelo para enseñar sobre los ácidos arensulfónicos y sus reacciones. Proporciona un ejemplo tangible para los estudiantes que aprenden sobre química orgánica y el comportamiento de los ácidos sulfónicos .

Propiedades

IUPAC Name |

azanium;2-amino-5-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDLSNRCCDDGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

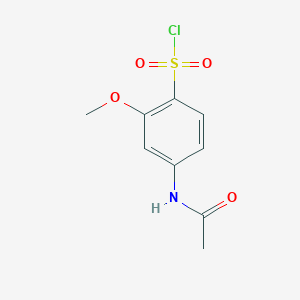

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063424 | |

| Record name | Ammonium 2-amino-5-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4346-51-4 | |

| Record name | Benzenesulfonic acid, 2-amino-5-nitro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-amino-5-nitro-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium 2-amino-5-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-amino-5-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)